1-benzoyl-4-(3-fluorophenoxy)piperidine-4-carboxylic acid
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Description
“1-benzoyl-4-(3-fluorophenoxy)piperidine-4-carboxylic acid” is a compound that contains a piperidine ring, which is a common structure in many pharmaceuticals . The compound also contains a benzoyl group and a carboxylic acid group .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, piperidine derivatives are generally synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidine ring, a benzoyl group, and a carboxylic acid group . The compound has a molecular formula of C13H15NO3 .Physical and Chemical Properties Analysis
The compound has a molecular formula of C13H15NO3 and an average mass of 233.263 Da . More specific physical and chemical properties were not found in the available literature.Future Directions
Piperidine derivatives, such as “1-benzoyl-4-(3-fluorophenoxy)piperidine-4-carboxylic acid”, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Future research may focus on developing fast and cost-effective methods for the synthesis of substituted piperidines .
Properties
IUPAC Name |
1-benzoyl-4-(3-fluorophenoxy)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO4/c20-15-7-4-8-16(13-15)25-19(18(23)24)9-11-21(12-10-19)17(22)14-5-2-1-3-6-14/h1-8,13H,9-12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDONZXKBRTUEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)OC2=CC(=CC=C2)F)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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